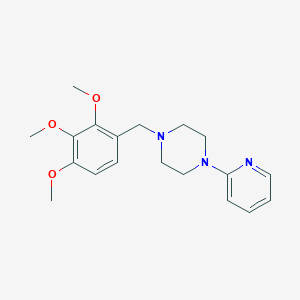![molecular formula C25H25BrN2O3 B416340 3-bromo-N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-4-methoxybenzamide](/img/structure/B416340.png)
3-bromo-N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-4-methoxybenzamide is a complex organic compound with a molecular formula of C25H25BrN2O3. This compound is characterized by the presence of a bromine atom, a tert-butyl group, and a methoxy group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-4-methoxybenzamide typically involves multiple steps:
Formation of 4-tert-butylbenzoyl chloride: This is achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride.
Amination Reaction: The 4-tert-butylbenzoyl chloride is then reacted with 4-aminophenylamine to form 4-[(4-tert-butylbenzoyl)amino]phenylamine.
Bromination: The resulting compound is then brominated using bromine or a brominating agent to introduce the bromine atom.
Methoxylation: Finally, the compound undergoes a methoxylation reaction to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
3-bromo-N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-4-methoxybenzamide is used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-bromo-N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may modulate signal transduction by interacting with key proteins involved in the pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-tert-butylbenzoyl chloride
- tert-Butyl (4-bromophenyl)carbamate
- 4-Bromo-3-methylaniline
Uniqueness
3-bromo-N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-4-methoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization, while the tert-butyl and methoxy groups provide steric hindrance and electronic effects that influence its interactions with molecular targets.
Propriétés
Formule moléculaire |
C25H25BrN2O3 |
|---|---|
Poids moléculaire |
481.4g/mol |
Nom IUPAC |
3-bromo-N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C25H25BrN2O3/c1-25(2,3)18-8-5-16(6-9-18)23(29)27-19-10-12-20(13-11-19)28-24(30)17-7-14-22(31-4)21(26)15-17/h5-15H,1-4H3,(H,27,29)(H,28,30) |
Clé InChI |
YLXRZHNMGSAKDS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)Br |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B416257.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-cyclohexyl-1H-benzimidazole](/img/structure/B416258.png)
![2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B416259.png)
![2-[2-(cyclohexylsulfanyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B416260.png)


![2-[5-({(E)-[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-2-methylbenzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B416278.png)

![2-(2-methyl-5-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B416285.png)
![4-({[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methoxyphenyl thiocyanate](/img/structure/B416289.png)
![5-({3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylanilino}methylene)-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B416292.png)
![5-({4-chloro-3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]anilino}methylene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B416295.png)
![5-({4-chloro-3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]anilino}methylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B416296.png)
![6-(3,5-Dimethyl-1H-pyrazol-4-ylsulfanyl)-2H-[1,2,4]triazine-3,5-dione](/img/structure/B416298.png)
